molecular formula C20H17ClN2O2 B2924977 1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946246-37-3

1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2924977
CAS RN: 946246-37-3
M. Wt: 352.82
InChI Key: NSRDRHSRCROXEC-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and two benzyl groups, one of which is chlorinated . It also contains an amide group, which is a common functional group in biochemistry and drug design.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of their bonds.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions. The pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amide group and the nonpolar benzyl groups. Its melting and boiling points would depend on the strength of intermolecular forces in the substance .

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Synthesis

Heterocycles containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) form a significant class of organic compounds, replacing carbon in a benzene ring to form structures such as pyridine. These compounds are extensively explored for their CNS activity, which can range from depression to euphoria and convulsion. The search identified functional chemical groups, including pyridine, azole, and carboxamide, that may serve as lead molecules for synthesizing compounds with potential CNS activity (Saganuwan, 2017).

Oxidized Starch Applications

Oxidation processes, which first convert hydroxyl groups of starch molecules to carbonyl and then to carboxyl groups, significantly affect the molecular, physicochemical, and thermal properties of starch. This has practical applications in food chemistry and non-food areas like drug delivery systems, highlighting the broad utility of oxidation reactions in modifying chemical structures for various applications (Vanier et al., 2017).

Significance of 1,3,4-Oxadiazole in Drug Development

Compounds with a 1,3,4-oxadiazole core are particularly highlighted for their wide range of pharmacological activities, including analgesic, anti-inflammatory, antitumor, and antiviral properties. The presence of this moiety in numerous compounds indicates its importance in medicinal chemistry for the development of new therapeutic agents (Rana, Salahuddin, & Sahu, 2020).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) is extensively studied for its diverse biological and pharmacological effects, such as antioxidant, antibacterial, and anti-inflammatory activities. This reflects the potential of naturally occurring compounds and their derivatives in developing novel therapeutic agents (Naveed et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with biological targets such as enzymes or receptors. The chlorinated benzyl group and the amide group could potentially enhance its lipophilicity, which might influence its bioavailability and distribution in the body .

Safety and Hazards

The safety and hazards of this compound would need to be evaluated through toxicological studies. As a general rule, handling of chemical substances should always follow safety guidelines to minimize exposure and risk .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail, and assessing its safety profile .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-4-10-17(11-5-14)22-19(24)18-3-2-12-23(20(18)25)13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRDRHSRCROXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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